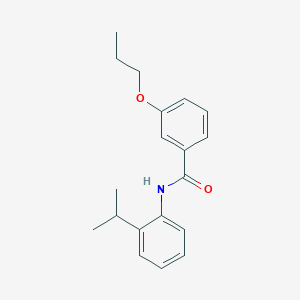
N-(2-isopropylphenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-3-propoxybenzamide, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, neurobiology, and medicinal chemistry. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in sensory neurons and involved in the perception of pain and temperature.
作用機序
N-(2-isopropylphenyl)-3-propoxybenzamide acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel and blocking its activity. This results in a decrease in the perception of pain and temperature.
Biochemical and Physiological Effects:
Studies have shown that N-(2-isopropylphenyl)-3-propoxybenzamide has significant effects on the biochemical and physiological processes in the body. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. Additionally, N-(2-isopropylphenyl)-3-propoxybenzamide has been shown to decrease the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.
実験室実験の利点と制限
One of the major advantages of using N-(2-isopropylphenyl)-3-propoxybenzamide in lab experiments is its selectivity towards the TRPV1 channel, which allows for the specific targeting of this channel without affecting other channels or receptors. However, one of the limitations of using N-(2-isopropylphenyl)-3-propoxybenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for the research on N-(2-isopropylphenyl)-3-propoxybenzamide. One of the major areas of interest is the development of more potent TRPV1 antagonists based on the structure of N-(2-isopropylphenyl)-3-propoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(2-isopropylphenyl)-3-propoxybenzamide in the treatment of various pain and inflammatory conditions. Finally, the development of new methods for the synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide and related compounds could lead to the discovery of novel TRPV1 antagonists with improved properties.
合成法
The synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide involves the reaction of 2-isopropylphenylamine with 3-bromoanisole in the presence of a palladium catalyst and a base. This reaction results in the formation of the intermediate 2-isopropyl-N-(3-methoxyphenyl)aniline, which is then reacted with propyl bromide in the presence of a base to yield the final product, N-(2-isopropylphenyl)-3-propoxybenzamide.
科学的研究の応用
N-(2-isopropylphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its role as a TRPV1 antagonist. TRPV1 channels play a crucial role in the perception of pain and temperature, and therefore, the development of selective TRPV1 antagonists such as N-(2-isopropylphenyl)-3-propoxybenzamide could lead to the development of novel analgesics with fewer side effects than currently available drugs.
特性
製品名 |
N-(2-isopropylphenyl)-3-propoxybenzamide |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(2-propan-2-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-12-22-16-9-7-8-15(13-16)19(21)20-18-11-6-5-10-17(18)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,20,21) |
InChIキー |
MSVSSZSQBGBFTQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)
![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)

![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)


![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)
